Ammonium tris(1-methylethyl)naphthalenesulphonate
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Overview
Description
Ammonium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H29NO3S. It is known for its unique structure, which includes a naphthalene ring substituted with three isopropyl groups and a sulfonate group, balanced by an ammonium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of tris(1-methylethyl)naphthalene. This process is carried out by reacting tris(1-methylethyl)naphthalene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ammonium tris(1-methylethyl)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid or thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium tris(1-methylethyl)naphthalenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, dyes, and surfactants.
Mechanism of Action
The mechanism of action of ammonium tris(1-methylethyl)naphthalenesulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds and hydrogen bonds with various biomolecules, affecting their structure and function. The compound’s isopropyl groups contribute to its hydrophobic interactions, enhancing its binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
Ammonium tris(1-methylethyl)benzenesulphonate: Similar structure but with a benzene ring instead of a naphthalene ring.
Ammonium tris(1-methylethyl)phenylsulphonate: Contains a phenyl ring instead of a naphthalene ring.
Ammonium tris(1-methylethyl)toluenesulphonate: Features a toluene ring with similar substituents.
Uniqueness
Ammonium tris(1-methylethyl)naphthalenesulphonate is unique due to its naphthalene ring, which provides additional stability and distinct chemical properties compared to its benzene, phenyl, and toluene counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .
Properties
CAS No. |
84455-46-9 |
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Molecular Formula |
C19H26O3S.H3N C19H29NO3S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
azanium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.H3N/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);1H3 |
InChI Key |
RTXXSGZDJZCXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[NH4+] |
Origin of Product |
United States |
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